molecular formula C9H10ClF2NO B2417979 3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride CAS No. 2408958-35-8

3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride

Cat. No.: B2417979
CAS No.: 2408958-35-8
M. Wt: 221.63
InChI Key: IQDJHWSBLYRJIA-UHFFFAOYSA-N
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Description

3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride is a chemical compound with the molecular formula C8H9ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a 3,3-difluorooxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride typically involves the introduction of the difluorooxetane group to the aniline ring. One common method involves the reaction of aniline with a difluorooxetane precursor under specific conditions. For example, the difluorooxetane group can be introduced via a copper-catalyzed difluoroacetylation reaction, followed by intramolecular amidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aniline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The difluorooxetane group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine hydrochloride: Another compound with a difluoro group, but with a different ring structure.

    3,3-Difluoro-2-oxindole: A compound with a similar difluoro group but attached to an indole ring.

Uniqueness

3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride is unique due to the presence of the difluorooxetane group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3,3-difluorooxetan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-9(11)5-13-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDJHWSBLYRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC(=CC=C2)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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